(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
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Overview
Description
(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of enamides, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of phenylmethoxy groups and a cyano group in its structure suggests potential reactivity and functionality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced via etherification reactions, where phenol derivatives react with alkyl halides in the presence of a base.
Addition of the Cyano Group: The cyano group is incorporated through a nucleophilic substitution reaction, often using cyanide salts under basic conditions.
Final Assembly: The final step involves coupling the intermediate products to form the target compound, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Amines or reduced cyano derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and phenylmethoxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[3,4-Dimethoxyphenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
- (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide stands out due to its specific substitution pattern and the presence of both phenylmethoxy and cyano groups
Properties
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-2-33-17-9-16-31-29(32)26(20-30)18-25-14-15-27(34-21-23-10-5-3-6-11-23)28(19-25)35-22-24-12-7-4-8-13-24/h3-8,10-15,18-19H,2,9,16-17,21-22H2,1H3,(H,31,32)/b26-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYKBVFQBAQOO-ITYLOYPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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